molecular formula C11H7Cl3N2 B14345634 4-Phenyl-2-(trichloromethyl)pyrimidine CAS No. 91021-33-9

4-Phenyl-2-(trichloromethyl)pyrimidine

Cat. No.: B14345634
CAS No.: 91021-33-9
M. Wt: 273.5 g/mol
InChI Key: GBQCJHXYAFGUIJ-UHFFFAOYSA-N
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Description

4-Phenyl-2-(trichloromethyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 This particular compound is distinguished by the presence of a phenyl group at position 4 and a trichloromethyl group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-(trichloromethyl)pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of acetophenone derivatives, which undergo a series of reactions to introduce the phenyl and trichloromethyl groups into the pyrimidine ring. The reaction conditions often include the use of microwave techniques to enhance the efficiency and yield of the synthesis .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can further improve the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-2-(trichloromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The phenyl and trichloromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of suitable solvents .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrimidine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 4-Phenyl-2-(trichloromethyl)pyrimidine is unique due to the presence of both the phenyl and trichloromethyl groups, which confer distinct chemical properties and biological activities

Properties

CAS No.

91021-33-9

Molecular Formula

C11H7Cl3N2

Molecular Weight

273.5 g/mol

IUPAC Name

4-phenyl-2-(trichloromethyl)pyrimidine

InChI

InChI=1S/C11H7Cl3N2/c12-11(13,14)10-15-7-6-9(16-10)8-4-2-1-3-5-8/h1-7H

InChI Key

GBQCJHXYAFGUIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2)C(Cl)(Cl)Cl

Origin of Product

United States

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